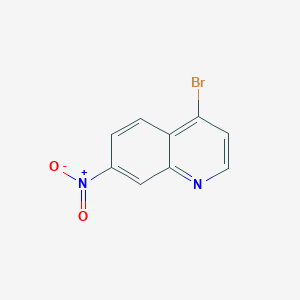

4-Bromo-7-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-7-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is also known by its IUPAC name, 4-bromo-7-nitroquinoline .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Bromo-7-nitroquinoline, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various synthesis protocols have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Some of these methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6 (12 (13)14)1-2-7 (8)9/h1-5H .Chemical Reactions Analysis

Quinoline and its derivatives have been used in various chemical reactions. For instance, they have been used in the construction and functionalization of compounds in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a scaffold for drug discovery .Scientific Research Applications

Anticancer Research

4-Bromo-7-nitroquinoline: has been identified as a key scaffold in the synthesis of compounds with potential anticancer activities. Its derivatives are being explored for their ability to inhibit the growth of cancer cells through various mechanisms, including the modulation of cell signaling pathways and direct cytotoxic effects .

Antimicrobial and Antiviral Agents

The quinoline core, which is part of 4-Bromo-7-nitroquinoline , is known for its antimicrobial properties. Researchers are investigating its derivatives for the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance .

Anti-Inflammatory Applications

Derivatives of 4-Bromo-7-nitroquinoline are being studied for their anti-inflammatory properties. These compounds could potentially be used to treat chronic inflammatory diseases by inhibiting key inflammatory mediators .

Cardiovascular Drug Development

The quinoline motif is also present in several cardiovascular drugs. Derivatives of 4-Bromo-7-nitroquinoline are being researched for their potential use in treating cardiovascular diseases, such as hypertension and arrhythmias .

Neurological Disorders

There is ongoing research into the use of 4-Bromo-7-nitroquinoline derivatives in the treatment of neurological disorders. These compounds may have neuroprotective effects or serve as modulators of neurotransmitter systems .

Green Chemistry and Sustainable Processes

In the field of green chemistry, 4-Bromo-7-nitroquinoline is being utilized to develop more sustainable chemical processes. Its derivatives are synthesized using eco-friendly methods, reducing the environmental impact of chemical production .

Safety and Hazards

Future Directions

Quinoline and its derivatives, such as 4-Bromo-7-nitroquinoline, have potential for industrial and medicinal applications . Future research may focus on the synthesis of functionalized quinoline derivatives and hybrids, which are of interest in synthesizing drug candidates with dual modes of action . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could also be explored to assess the drug-likeness of the quinoline-hybrids .

properties

IUPAC Name |

4-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOHOYWWIXLLDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583003 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-nitroquinoline | |

CAS RN |

933486-43-2 |

Source

|

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)